molecular formula C9H15NO3 B027677 N-Boc-3-pyrrolidinone CAS No. 101385-93-7

N-Boc-3-pyrrolidinone

Cat. No.: B027677
CAS No.: 101385-93-7
M. Wt: 185.22 g/mol
InChI Key: JSOMVCDXPUXKIC-UHFFFAOYSA-N
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Description

N-Boc-3-pyrrolidinone (CAS: 101385-93-7) is a protected cyclic ketone with the molecular formula C₉H₁₅NO₃ and a molecular weight of 185.22 g/mol . It features a five-membered pyrrolidine ring substituted with a ketone group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This compound is widely used as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, chiral amines, and spirocyclic scaffolds .

Preparation Methods

Three-Step Synthesis via Cyanopyrrolidine Intermediate

Formation of 3-Cyanopyrrolidine

The initial step involves condensing glycine (1 mol) with acrylonitrile (1 mol) in a toluene solvent under reflux conditions with paraformaldehyde (2 mol) as a dehydrating agent. This reaction proceeds via a Mannich-like mechanism, forming 3-cyanopyrrolidine after distillation (102–105°C under reduced pressure) . Key parameters include:

  • Molar ratios : Acrylonitrile and paraformaldehyde are used in stoichiometric excess to drive the reaction to completion.

  • Solvent selection : Toluene ensures optimal reflux temperature (110–120°C) while stabilizing intermediates.

Boc Protection of 3-Cyanopyrrolidine

The nitrile group of 3-cyanopyrrolidine (0.5 mol) is Boc-protected using di-tert-butyl dicarbonate (Boc anhydride, 0.5 mol) in dichloromethane (DCM) with triethylamine (0.55 mol) as a base. The reaction proceeds at room temperature, followed by hydrochloric acid washing to remove excess base. The product, N-Boc-3-cyanopyrrolidine, is isolated via solvent evaporation .

Reduction to N-Boc-3-pyrrolidinone

The final step employs diisobutylaluminum hydride (DIBAL-H, 0.5 mol) in DCM at reduced temperatures (−10°C to 0°C) to selectively reduce the nitrile to an aldehyde. However, this step requires precise stoichiometry to avoid over-reduction to the alcohol. Distillation at 110–114°C under reduced pressure yields this compound with >85% purity .

Table 1: Reaction Conditions for Three-Step Synthesis

StepReagentsSolventTemperatureYield
1Glycine, acrylonitrile, paraformaldehydeTolueneReflux70–75%
2Boc anhydride, triethylamineDCM25°C90–92%
3DIBAL-HDCM−10°C80–85%

Two-Step Carbamate Formation via Triphosgene

Synthesis of 1-Pyrrolidinecarbonyl Chloride

Pyrrolidine (1 mol) reacts with triphosgene (0.3–0.4 mol) in an aprotic solvent (e.g., toluene or DCM) under catalytic triethylamine (1–1.5 mol) at 5–15°C. Triphosgene acts as a phosgene surrogate, forming 1-pyrrolidinecarbonyl chloride after desalination and distillation .

tert-Butoxycarbonylation

The acyl chloride intermediate reacts with sodium tert-butoxide (1.2 mol) in DCM at 15–25°C. Nucleophilic substitution replaces the chloride with the Boc group, yielding this compound after aqueous workup and distillation. This method achieves 88–92% purity with minimal byproducts .

Key Advantages :

  • Avoids hazardous phosgene gas.

  • Scalable to industrial production with yields exceeding 85%.

Comparative Analysis of Methodologies

Yield and Scalability

  • The three-step method ( ) offers higher cumulative yields (70–85%) but requires stringent temperature control during DIBAL-H reduction.

  • The two-step carbamate route ( ) simplifies purification but depends on triphosgene availability, which poses storage challenges.

Industrial-Scale Optimization

Continuous Flow Reactors

Recent advancements adopt continuous flow systems for:

  • Step 1 : Enhanced heat transfer during glycine-paraformaldehyde condensation.

  • Step 3 : Precise temperature control during DIBAL-H reduction, minimizing side reactions.

Green Chemistry Initiatives

  • Catalyst Recycling : Triethylamine from Step 2 is recovered via acid-base extraction, reducing waste.

  • Biocatalytic Alternatives : Preliminary studies explore enzymatic reductions (e.g., alcohol dehydrogenases) for Step 3, though yields remain suboptimal.

Chemical Reactions Analysis

Types of Reactions

N-Boc-3-pyrrolidinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

N-Boc-3-pyrrolidinone is utilized in the development of pharmaceutical compounds due to its ability to serve as a versatile building block. Its applications include:

  • Neuroprotective Agents : Recent studies highlight the compound's potential in mitigating mitochondrial dysfunction associated with neurodegenerative diseases such as Alzheimer's. It acts as a mitochondrial permeability transition pore (mPTP) blocker, which is crucial for maintaining mitochondrial integrity and preventing apoptosis in neuronal cells.
  • Drug Development : The compound is involved in synthesizing various drug candidates. Its structural modifications can lead to enhanced efficacy and reduced side effects, making it a valuable scaffold in drug design .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its applications include:

  • Synthesis of Spirocyclic Compounds : It is used as a starting material for synthesizing spirocyclic tetrahydrofuran derivatives, which have significant biological activity .
  • Palladium-Catalyzed Reactions : The compound has been employed in enantioselective palladium-catalyzed α-arylation reactions, showcasing its importance in asymmetric synthesis .

Biochemical Research

In biochemical assays, this compound functions as a probe to study enzyme mechanisms and interactions:

  • Enzyme Mechanism Studies : The compound's reactivity allows researchers to investigate enzyme-substrate interactions and elucidate mechanisms of action within biochemical pathways.
  • Biochemical Assays : It is utilized in various assays to understand the biological activity of different compounds and their interactions with biological targets.

Case Study 1: Neuroprotective Effects

A study evaluated the effects of this compound on human neuronal cell lines exposed to amyloid beta. The results indicated a significant reduction in cell death and an improvement in mitochondrial membrane potential, suggesting that the compound effectively counteracts amyloid beta toxicity.

Compound% Recovery of Mitochondrial FunctionCYP450 Stability
This compound40% increase in g/r ratioModerate
Triazole derivative 2ag30% increase in g/r ratioHigh
Triazole derivative 2aj25% increase in g/r ratioHigh

This table summarizes the recovery of mitochondrial function observed with various compounds, indicating that this compound exhibits promising neuroprotective effects while maintaining moderate stability against cytochrome P450 enzymes.

Case Study 2: Enantioselective Synthesis

In a comprehensive study on enantioselective synthesis using this compound, researchers demonstrated its effectiveness as a precursor for generating diverse chiral compounds through palladium-catalyzed reactions. This highlights the compound's utility in producing enantiomerically enriched products essential for pharmaceutical applications .

Mechanism of Action

N-Boc-3-pyrrolidinone exerts its effects through its reactivity and stability. The Boc protecting group can be removed under acidic conditions, exposing the amino functional group for further reactions . This property makes it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

N-Boc-3-pyrrolidinone belongs to a family of N-Boc-protected cyclic ketones. Below is a comparative analysis with analogs differing in ring size, substituents, or protection groups:

Table 1: Structural Comparison of this compound and Analogs

Compound Name Molecular Formula Ring Size Functional Groups Key Features
This compound C₉H₁₅NO₃ 5-membered Ketone, Boc-protected amine High enzymatic conversion (99% with IRED M5)
N-Boc-3-azetidinone C₈H₁₃NO₃ 4-membered Ketone, Boc-protected amine Higher ring strain; lower thermal stability
N-Boc-3-piperidinone C₁₀H₁₇NO₃ 6-membered Ketone, Boc-protected amine Lower enzymatic conversion (12% with ω-TA)
N-Boc-hexahydro-1H-azepin-4-one C₁₁H₁₉NO₃ 7-membered Ketone, Boc-protected amine Used in azepane synthesis; similar reactivity to pyrrolidinone
(R)-1-Boc-3-aminopyrrolidine C₉H₁₈N₂O₂ 5-membered Amine, Boc-protected amine Direct chiral amine; no ketone functionality
3-Pyrrolidinone C₄H₇NO 5-membered Ketone, unprotected amine Simpler structure but prone to oxidation

Reactivity in Key Reactions

Enzymatic Conversions

This compound exhibits distinct reactivity in biocatalytic systems:

  • ω-Transaminase (ω-TA): Wild-type ω-TA converts this compound at 15%, while the Q192G mutant increases conversion to 23% . In contrast, N-Boc-3-piperidinone shows lower activity (12% with wild-type, 30% with mutant) .
  • Imine Reductase (IRED): Engineered IRED variants (e.g., S241L/F260N) achieve 99% conversion to (S)-N-Boc-3-pyrrolidinol, outperforming simpler substrates .

Chemical Oxidations

In Baeyer-Villiger (BV) oxidations with Oxone, this compound demonstrates moderate reactivity compared to smaller or larger rings:

  • N-Boc-3-azetidinone (4-membered): Rapid oxidation due to ring strain.
  • N-Boc-3-piperidinone (6-membered): Slower reaction due to reduced ring tension .

Stability and Handling

  • This compound: Requires storage at -20°C under inert atmosphere due to sensitivity to moisture and heat .
  • Unprotected analogs (e.g., 3-pyrrolidinone): Less stable; prone to degradation and polymerization .

Biological Activity

N-Boc-3-pyrrolidinone is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, drawing from various studies and research findings.

Chemical Structure and Properties

This compound, a derivative of pyrrolidinone, features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the pyrrolidine ring. This modification enhances its stability and solubility, making it suitable for various biological applications.

PropertyValue
Molecular FormulaC8_{8}H15_{15}NO
Molecular Weight155.21 g/mol
Log P (octanol-water partition coefficient)0.99
BBB PermeantYes
P-gp SubstrateNo

1. Inhibition of APE1

A notable study highlighted the role of this compound as a starting material for synthesizing analogs that inhibit apurinic/apyrimidinic endonuclease 1 (APE1), an essential enzyme in the base excision repair pathway. Inhibition of APE1 has been linked to increased sensitivity of tumor cells to chemotherapeutic agents such as methylmethane sulfonate (MMS) and temozolomide (TMZ) . The synthesized compounds exhibited low micromolar activity against purified APE1, suggesting that modifications to the this compound scaffold could yield potent inhibitors.

2. Enzymatic Reduction Studies

Research on carbonyl reductases indicated that this compound serves as a substrate for enzymatic reduction reactions. The activity of recombinant carbonyl reductase (ReCR) towards this compound was evaluated, revealing relatively low reduction rates compared to other substrates. However, modifications in reaction conditions led to a significant yield of chiral products, demonstrating its utility in asymmetric synthesis .

Structure-Activity Relationships (SAR)

The SAR studies conducted on various derivatives of this compound have provided insights into how structural modifications influence biological activity. For instance, the introduction of different substituents at the nitrogen or carbon positions in the pyrrolidine ring significantly affected the potency and selectivity of the resulting compounds against APE1 .

Table 2: Summary of SAR Findings

Compound ModificationAPE1 Inhibition Activity (IC50_{50})Remarks
Unmodified this compound2.9 µMBaseline activity
Benzyl substitution41% inhibition at 57 µMReduced activity
Isopropyl removalIC50_{50} 3.8 µMMaintained potency

Case Studies

Several case studies have explored the application of this compound derivatives in drug development:

  • Cancer Therapy : Compounds derived from this compound have been investigated for their ability to sensitize cancer cells to DNA-damaging agents by inhibiting APE1 .
  • Synthesis of Chiral Alcohols : The use of this compound in asymmetric synthesis has been documented, where it acted as a precursor for generating chiral alcohols with high enantiomeric excess .

Q & A

Basic Research Questions

Q. How is N-Boc-3-pyrrolidinone characterized in reaction mixtures?

Methodological Answer: this compound is commonly analyzed via HPLC with a C18 column (250 × 4.6 mm) using a mobile phase of water/acetonitrile/diethanolamine (70/30/0.1, v/v/v) at 1 mL/min and 25°C. UV detection at 220 nm enables quantification of substrates and products in enzymatic or synthetic reactions. This method is critical for monitoring conversion rates and purity .

Q. What synthetic routes utilize this compound as a precursor?

Methodological Answer: this compound serves as a key intermediate in multi-step syntheses. For example, alkylation with 4-chloroaniline followed by benzoylation (using 2,4-dichlorobenzoyl chloride) and subsequent Boc deprotection with HCl yields substituted benzamide derivatives. Purification via HPLC ensures product integrity .

Q. How is this compound identified in natural product extracts?

Methodological Answer: LC-MS/MS is employed to detect this compound in complex matrices like plant extracts. Ethanol fractionation (via Soxhlet extraction) followed by LC-MS/MS analysis with collision-induced dissociation allows identification alongside flavonoids and alkaloids. This approach requires careful calibration with reference standards .

Advanced Research Questions

Q. How can biocatalytic processes be optimized for stereoselective synthesis using this compound?

Methodological Answer: Structure-guided enzyme engineering enhances stereoselectivity. For instance, imine reductase variants (e.g., S241L/F260N) achieve >99% conversion in 5 mL-scale biotransformations of this compound with benzylamine. Activity assays under controlled conditions (pH 8.5, 45°C, 0.02 mM PLP) and kinetic parameter comparisons (kcat, KM) guide variant selection .

Q. How to resolve discrepancies in enzymatic activity data for ω-transaminases using this compound?

Methodological Answer: Contradictions in catalytic efficiency may arise from enzyme mutants or reaction conditions. Systematic comparisons (e.g., wild-type vs. Q192G mutant) under standardized buffers (glycine-NaOH, pH 8.5) and substrate concentrations (25 mM) clarify mechanistic differences. HPLC-based time-course analyses and Michaelis-Menten modeling validate hypotheses .

Q. What strategies ensure accurate stereochemical assignment of this compound derivatives?

Methodological Answer: X-ray crystallography is definitive for stereochemical confirmation. For example, spirocyclic tetrahydrofuran derivatives synthesized from this compound are recrystallized and analyzed via X-ray diffraction. Complementary 3D HSQC-NOESY NMR data validate spatial arrangements .

Q. How to address low yields in large-scale biotransformations of this compound?

Methodological Answer: Scale-up challenges require optimizing enzyme loading (e.g., 5 mg/mL), substrate stoichiometry (1.1 eq. benzylamine), and reaction duration. Thermodynamic controls (e.g., 45°C for thermostable ω-transaminases) and fed-batch strategies mitigate inhibition. HPLC monitoring ensures real-time yield assessment .

Q. Data Analysis and Interpretation

Q. How to validate the purity of this compound in synthetic intermediates?

Methodological Answer: Combine chromatographic (HPLC/GC) and spectroscopic (NMR, ESI-MS) techniques. For example, ESI-MS (m/z 369.5 [M+H]<sup>+</sup>) and <sup>1</sup>H NMR (δ 9.35 ppm for amine protons) confirm structural integrity post-Boc deprotection. Purity thresholds (>95% via GC/HPLC) are critical for downstream applications .

Q. What analytical frameworks guide hypothesis-driven research on this compound?

Methodological Answer: The PICO framework (Population: reaction system; Intervention: enzyme/substrate variation; Comparison: wild-type vs. mutant; Outcome: conversion rate/stereoselectivity) structures experimental design. FINER criteria (Feasible, Novel, Ethical, Relevant) ensure questions align with biocatalytic or medicinal chemistry goals .

Properties

IUPAC Name

tert-butyl 3-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)10-5-4-7(11)6-10/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOMVCDXPUXKIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90332887
Record name N-Boc-3-pyrrolidinone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101385-93-7
Record name 3-Oxopyrrolidine-1-carboxylic acid tert-butyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101385-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Boc-3-pyrrolidinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Pyrrolidinecarboxylic acid, 3-oxo-, 1,1-dimethylethyl ester
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.453
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

N-Boc-3-pyrrolodinol (17.192 g, 0.092 mole) in 50 mL anhydrous methylene chloride was added to a solution of (60 g, 0.276 mole) of pyridinechlorochromate in 300 mL anhydrous methylene chloride which was surrounded by a water bath at room temperature. After stirring at room temperature for 4 hours an additional (60 g, 0.276 mole) of pyridinechlorochromate was added and the reaction was stirred over night. The reaction had gone to completion by the next morning and was diluted with 400 mL diethyl ether and filtered through a pad of celite 521 filter aid using excess diethyl ether to wash through. Evaporation gave a black oil which was flash chromatographed over silica gel eluting with 40% ethyl acetate in hexane to provide the title compound (12.5 g, 71%) as an oil. Mass Spec FD+MI=184.9, (MW=185) 1H NMR (300 MHz CDCl3) δ 1.49 (9H, s); 2.56-2.61 (2H, t); 3.75-3.80 (4H, t).
Quantity
17.192 g
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50 mL
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300 mL
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400 mL
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Yield
71%

Synthesis routes and methods II

Procedure details

Prepared from (R)-(+)-1-Boc-3-pyrrolidinol using the Dess-Martin oxidation (Dess, D. B.; Martin, J. C.; J. Am. Chem. Soc., 1991, 113, 7277)(85%).
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Synthesis routes and methods III

Procedure details

A solution of 3.4 ml of dimethylsulfoxide in 10 ml of methylene chloride was added to a solution of 2.0 ml oxalyl chloride in 50 ml of methylene chloride, maintained at -50° to -60° C., and immediately afterwards a solution of 3.74 g of (3R)-1-(t-butoxycarbonyl)-3-hydroxypyrrolidine in 20 ml of methylene chloride was added to the mixture over a period of about 2 minutes. The reaction mixture was kept stirred for 15 minutes at -50° to -60° C., and then 14 ml of triethylamine were added to it. The mixture was stirred at the same temperature for a further 5 minutes, and the stirring was then continued while allowing its temperature to rise to ambient. The reaction mixture was mixed with 100 ml of water and extracted with methylene chloride. The organic extract was washed with saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate. The solvent was distilled off and the residue was chromatographed on a silica gel column, eluted with a 2/1 mixture of benzene and ethyl acetate, giving 3.61 g of 1-(t-butoxycarbonyl)-3-pyrrolidone as an oil.
Quantity
3.4 mL
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reactant
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2 mL
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reactant
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10 mL
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solvent
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50 mL
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3.74 g
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20 mL
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14 mL
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100 mL
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solvent
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Synthesis routes and methods IV

Procedure details

In a 1 l three-necked flask, 10 g of N-Boc-3-hydroxypyrrolidine are dissolved in 350 ml of dimethyl sulphoxide in the presence of 52.3 ml of triethylamine. 28 g of pyridine-sulphur trioxide complex dissolved in 350 ml of dimethyl sulphoxide are added dropwise to the above solution. The reaction mixture is stirred for 4 hours at ambient temperature. The reaction medium is acidified to pH 4.5-5 with a 1M solution of hydrochloric acid and the reaction mixture is then extracted with ethyl acetate. The organic phases are combined and then dried over anhydrous sodium sulphate. The residue is filtered through silica gel (1/1 heptane/ethyl acetate). 5.7 g of 3-oxo-pyrrolidine-1-carboxylic acid tert-butyl ester are obtained. Yield: 58%.
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350 mL
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350 mL
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-Boc-3-pyrrolidinone
N-Boc-3-pyrrolidinone
N-Boc-3-pyrrolidinone
N-Boc-3-pyrrolidinone
N-Boc-3-pyrrolidinone
N-Boc-3-pyrrolidinone

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